molecular formula C18H21N3O2 B2559986 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea CAS No. 1448047-54-8

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea

Cat. No.: B2559986
CAS No.: 1448047-54-8
M. Wt: 311.385
InChI Key: CTCLNTDGKMDDGR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyridin-2-yloxy group, and a benzylurea moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyridin-2-yloxy intermediate: This involves the reaction of pyridine-2-ol with an appropriate halogenated benzyl compound under basic conditions to form the pyridin-2-yloxybenzyl intermediate.

    Cyclopentylation: The intermediate is then reacted with cyclopentyl isocyanate to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or pyridin-2-yloxy positions, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea can be compared with other similar compounds, such as:

    1-Cyclopentyl-3-(3-(pyridin-2-yloxy)phenyl)urea: This compound has a similar structure but with a phenyl group instead of a benzyl group.

    1-Cyclopentyl-3-(3-(pyridin-2-yloxy)ethyl)urea: This compound features an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a benzyl moiety, and a pyridin-2-yloxy substituent linked through a urea functional group. This unique structure contributes to its diverse biological interactions.

Property Value
Molecular FormulaC16H20N4O2
Molecular Weight296.36 g/mol
CAS Number1448047-54-8
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The urea moiety plays a crucial role in binding affinity, while the pyridine and benzyl groups enhance specificity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may be involved in disease pathways.
  • Receptor Modulation : Its interaction with certain receptors suggests possible roles in modulating signaling pathways relevant to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For example, it has been evaluated for its effects on cancer cell lines, showing promising results in reducing growth rates.
  • Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens. Studies indicate moderate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human cancer cell lines. Results indicated an IC50 value of approximately 10 µM for inhibiting cell growth, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various urea derivatives, including this compound. It demonstrated minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL against tested bacterial strains .

Research Findings

Recent research findings emphasize the compound's potential across various biological activities:

  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the pyridine and benzyl groups can significantly influence biological activity, suggesting avenues for further optimization .
  • In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in disease models, particularly focusing on cancer and inflammatory conditions .

Properties

IUPAC Name

1-cyclopentyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(21-15-7-1-2-8-15)20-13-14-6-5-9-16(12-14)23-17-10-3-4-11-19-17/h3-6,9-12,15H,1-2,7-8,13H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCLNTDGKMDDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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